1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQQGDVRKQLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection.
Mode of Action
The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of RT. This binding inhibits the action of RT, thereby preventing the replication of the HIV-1 virus. The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine.
Biochemical Pathways
The compound affects the biochemical pathway involving the replication of the HIV-1 virus. By inhibiting the action of RT, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus.
Pharmacokinetics
These methods suggest that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface.
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication. This is achieved by preventing the action of RT, thereby blocking a crucial step in the replication of the HIV-1 virus.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence can be enhanced in the presence of cysteine. Additionally, the compound’s inhibitory action can be affected by the presence of other substances on the metal surface.
Biological Activity
The compound 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzo[d]thiazole moiety, a fluorophenyl group, and a pyrazole-3-carboxamide backbone, which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures to This compound have shown promising results against various cancer cell lines.
In particular, derivatives similar to this compound have exhibited IC50 values ranging from 8.3 to 12.0 µM against different human cancer cell lines, indicating their potential as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been well-documented. Studies indicate that certain pyrazole compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that the compound may possess similar anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the benzo[d]thiazole and pyrazole scaffolds has been explored in various studies. For example, derivatives have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.
The observed minimum inhibitory concentrations (MIC) indicate that these compounds could serve as potential candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by various structural modifications. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) enhances the compound's reactivity and biological activity.
- Ring System Influence : The benzo[d]thiazole ring contributes to improved binding affinity to biological targets due to its planar structure and ability to participate in π–π interactions.
- Chain Length Variations : Alterations in the isopropyl chain length can affect solubility and bioavailability, impacting overall efficacy.
Case Studies
A recent case study evaluated the efficacy of a series of pyrazole derivatives in treating inflammatory diseases in an animal model. The study demonstrated that compounds with structural similarities to our target compound significantly reduced paw edema in carrageenan-induced inflammation models compared to standard treatments like ibuprofen.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Compounds derived from pyrazole carboxamides have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives exhibit low Minimum Inhibitory Concentration (MIC) values against strains such as E. coli and S. aureus .
- The incorporation of a benzothiazole moiety has been linked to enhanced antibacterial activity, attributed to its ability to inhibit key bacterial enzymes .
- Antifungal Activity :
- Anti-inflammatory Properties :
Applications in Agriculture
The versatility of pyrazole carboxamides extends to agricultural applications, particularly as fungicides and herbicides. Their efficacy in controlling plant pathogens makes them valuable in crop protection strategies. Notable examples include:
- Fungicidal Activity : Compounds such as penthiopyrad and bixafen are based on pyrazole structures and are commercially used for their fungicidal properties .
- Herbicidal Activity : The structural diversity in pyrazole derivatives allows for the development of selective herbicides targeting specific weed species while minimizing damage to crops .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of pyrazole carboxamide derivatives against common pathogens. The results showed that compounds with a benzothiazole ring exhibited superior activity compared to those without it, suggesting that structural modifications can significantly enhance antimicrobial efficacy .
Case Study 2: Antifungal Screening
A set of synthesized pyrazole derivatives was screened for antifungal activity against Candida albicans. The results indicated that certain modifications led to increased potency, with some compounds achieving MIC values lower than traditional antifungal agents .
Data Tables
| Property/Activity | Compound Example | Observed Effect |
|---|---|---|
| Antibacterial Activity | 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl) | Low MIC against E. coli |
| Antifungal Activity | Pyrazole derivative A | Effective against C. albicans |
| Anti-inflammatory Activity | Compound B | Inhibition of IL-6 production |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Thiazole Derivatives
Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Differences : Replaces the benzo[d]thiazole with a simple thiazole and includes a triazole ring. The dihydro-pyrazole moiety reduces aromaticity compared to the fully unsaturated pyrazole in the target compound.
- Properties : Crystallizes in triclinic symmetry with two independent molecules in the asymmetric unit, displaying planar conformations except for one perpendicular fluorophenyl group .
Compound 5: 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Comparison Table 1: Pyrazole-Thiazole Derivatives
| Feature | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Heterocycle | Benzo[d]thiazole | Thiazole | Thiazole |
| Pyrazole Saturation | Fully unsaturated | Dihydro-pyrazole | Dihydro-pyrazole |
| Aryl Substituent | 4-Fluorophenyl (carboxamide) | 4-Chlorophenyl (thiazole) | 4-Fluorophenyl (thiazole) |
| Crystallinity | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |
Pyrazole Carboxamide Derivatives
N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- Structural Differences : Replaces the 4-fluorophenyl carboxamide with a 3-acetamidophenyl group.
5,3-AB-CHMFUPPYCA ()
Comparison Table 2: Carboxamide Derivatives
| Feature | Target Compound | N-(3-acetamidophenyl) Analog | 5,3-AB-CHMFUPPYCA |
|---|---|---|---|
| Aryl Substituent | 4-Fluorophenyl | 3-Acetamidophenyl | 4-Fluorophenyl |
| Core Heterocycle | Benzo[d]thiazole | Benzo[d]thiazole | None (cyclohexylmethyl) |
| Solubility | Moderate (inferred) | Higher (due to acetamide) | Lower (hydrophobic) |
Trifluoromethyl-Substituted Analogs
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide ()
- Structural Differences : Incorporates trifluoromethyl groups on both the thiazole and benzyl substituents.
- Properties: The electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility.
Q & A
Q. Q1. What are the validated synthetic routes for 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Core pyrazole formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Substitution reactions : Introduction of the benzo[d]thiazole moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Carboxamide linkage : Activation of the carboxylic acid group (using CDI or EDC/HOBt) followed by coupling with 4-fluoroaniline .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Pd(PPh₃)₄ for coupling reactions improves yields (see Table 1).
- Temperature control : Stepwise heating (60–120°C) avoids decomposition of thermally labile intermediates .
Q. Table 1. Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, 90°C, 3 hr | 78–85 | |
| 2 | Pd(PPh₃)₄, DMF, 80°C | 65–72 | |
| 3 | EDC/HOBt, RT, 12 hr | 82 |
Q. Q2. How can structural purity and identity of the compound be confirmed?
Methodological Answer: Use a combination of analytical techniques:
Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm; benzo[d]thiazole C2 carbon at ~165 ppm) .
- IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and NH bend (~3300 cm⁻¹) .
Elemental Analysis : Match calculated vs. experimental C, H, N, S values (tolerance ≤0.4%) .
Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. Q3. How can molecular docking studies predict the compound’s binding affinity to target proteins, and what are limitations in current models?
Methodological Answer:
Target Selection : Prioritize proteins with known roles in disease (e.g., kinases, GPCRs). For benzo[d]thiazole derivatives, TNF-α or COX-2 are common targets .
Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., 1TNF for TNF-α), remove water, add hydrogens.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Scoring : Use AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. Limitations :
- Static vs. dynamic binding : Docking assumes rigid protein structures; MD simulations (≥100 ns) improve accuracy .
- Solvent effects : Implicit solvent models may underestimate hydrophobic interactions .
Q. Table 2. Docking Scores for Analogous Compounds
| Compound | Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 9c (analog) | TNF-α (2AZ5) | -9.2 | |
| 4-fluorophenyl pyrazole | COX-2 (5KIR) | -8.7 |
Q. Q4. How can contradictory bioactivity data across studies be resolved, particularly for kinase inhibition vs. cytotoxicity?
Methodological Answer: Root Causes of Contradictions :
Q. Resolution Strategies :
Dose-response profiling : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
Counter-screening : Test against unrelated targets (e.g., EGFR, VEGFR) to confirm selectivity .
Transcriptomics : RNA-seq of treated cells to identify downstream pathways affected .
Q. Q5. What computational methods are suitable for analyzing structure-activity relationships (SAR) of fluorophenyl-pyrazole derivatives?
Methodological Answer:
QSAR Modeling :
- Descriptor selection : Use electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters .
- Validation : Split data into training/test sets; apply ML algorithms (Random Forest, SVM) .
Pharmacophore Mapping : Identify critical motifs (e.g., benzo[d]thiazole for π-π stacking; 4-fluorophenyl for hydrophobic contacts) .
Q. Case Study :
- Electron-withdrawing groups (e.g., -F on phenyl) enhance kinase inhibition by 30–50% compared to -CH₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
